

An In-depth Technical Guide to 3,3-Dimethylglutaric Anhydride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3,3-Dimethylglutaric anhydride*

Cat. No.: *B146770*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylglutaric anhydride, with the IUPAC name 4,4-dimethyloxane-2,6-dione, is a cyclic anhydride of 3,3-dimethylglutaric acid.^[1] This white to off-white crystalline powder serves as a versatile building block in organic synthesis.^[2] Its chemical structure, featuring a gem-dimethyl group on a six-membered anhydride ring, imparts specific reactivity and steric properties that are leveraged in the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its relevance to researchers in the fields of chemistry and drug development.

Chemical Structure and Properties

3,3-Dimethylglutaric anhydride is a heterocyclic organic compound with a molecular formula of C₇H₁₀O₃ and a molecular weight of 142.15 g/mol .^{[1][3]} The presence of the anhydride functional group makes it susceptible to nucleophilic attack, rendering it a useful acylating agent. It is sensitive to moisture and should be stored in an inert atmosphere at room temperature.^[2]

Physicochemical Properties

A summary of the key physicochemical properties of **3,3-dimethylglutaric anhydride** is presented in the table below.

Property	Value	Reference
CAS Number	4160-82-1	[1] [3]
Molecular Formula	C ₇ H ₁₀ O ₃	[1] [3]
Molecular Weight	142.15 g/mol	[1] [3]
Appearance	White to off-white crystalline powder	[2]
Melting Point	124-126 °C	[2]
Boiling Point	181 °C at 25 mmHg	
Density	1.102 g/cm ³	[2]
Solubility	Reacts with water. Soluble in many organic solvents.	
SMILES	CC1(CC(=O)OC(=O)C1)C	[1]
InChI	InChI=1S/C7H10O3/c1-7(2)3-5(8)10-6(9)4-7/h3-4H2,1-2H3	[1]

Spectroscopic Data

The structural characterization of **3,3-dimethylglutaric anhydride** is well-documented through various spectroscopic techniques. Key spectral data are summarized below.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Singlet	6H	2 x CH ₃	
Singlet	4H	2 x CH ₂	

Note: Specific chemical shift values can vary slightly depending on the solvent used.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (ppm)	Assignment
C(CH ₃) ₂	
CH ₃	
CH ₂	
C=O	

Note: Specific chemical shift values can vary slightly depending on the solvent used.

IR (Infrared) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
~1810 and ~1760	C=O stretching (anhydride)
~2970	C-H stretching (aliphatic)

Mass Spectrometry (MS)

m/z	Assignment
142	[M] ⁺ (Molecular ion)
Other fragments	Consistent with the structure

Experimental Protocols

Synthesis of 3,3-Dimethylglutaric Anhydride

The synthesis of **3,3-dimethylglutaric anhydride** is typically achieved through the dehydration of its corresponding dicarboxylic acid, 3,3-dimethylglutaric acid. A general and reliable method involves heating the diacid with a dehydrating agent such as acetic anhydride.

Step 1: Synthesis of 3,3-Dimethylglutaric Acid

A common route to 3,3-dimethylglutaric acid is the oxidation of isophorone.

Materials:

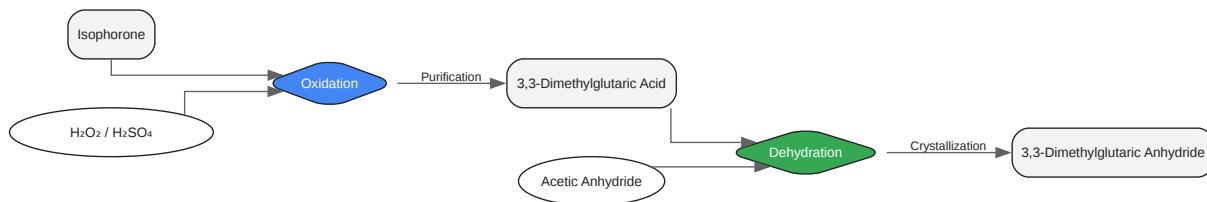
- Isophorone
- Hydrogen peroxide (H_2O_2)
- Sulfuric acid (H_2SO_4)

Procedure:

- In a suitable reaction vessel, carefully add sulfuric acid to an aqueous solution of hydrogen peroxide while cooling in an ice bath.
- To this acidic peroxide solution, add isophorone dropwise while maintaining the temperature between 25-30 °C.
- After the addition is complete, gradually raise the temperature to approximately 58 °C and stir for several hours.
- Cool the reaction mixture to -10 °C to precipitate the 3,3-dimethylglutaric acid.
- Collect the solid product by filtration and wash with cold water. The crude product can be purified by recrystallization.

Step 2: Dehydration to 3,3-Dimethylglutaric Anhydride

Materials:


- 3,3-Dimethylglutaric acid
- Acetic anhydride

Procedure:

- Place 3,3-dimethylglutaric acid in a round-bottom flask equipped with a reflux condenser.

- Add an excess of acetic anhydride to the flask.
- Heat the mixture to reflux and maintain for 1-2 hours.
- Allow the reaction mixture to cool. The **3,3-dimethylglutaric anhydride** will crystallize out.
- Collect the crystals by filtration, wash with a small amount of cold, dry ether, and dry under vacuum.

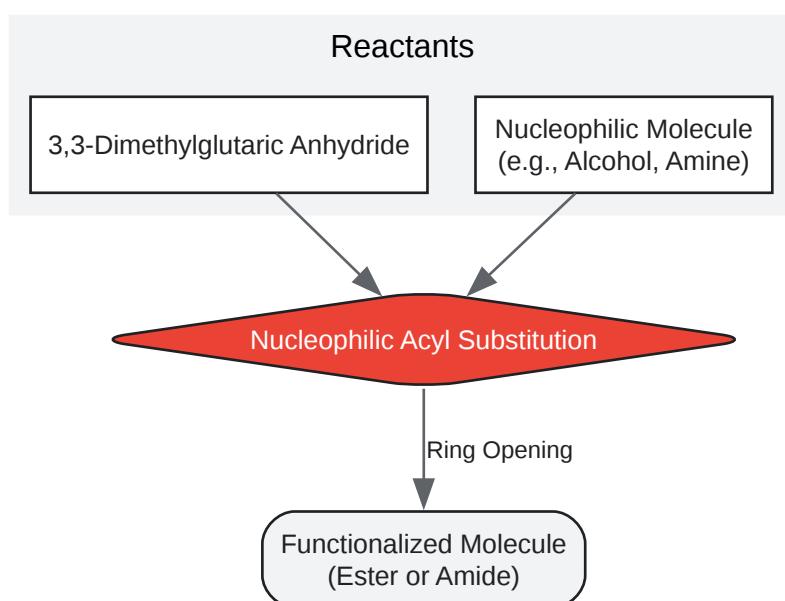
The following diagram illustrates the general workflow for the synthesis of **3,3-dimethylglutaric anhydride**.

[Click to download full resolution via product page](#)

Synthesis workflow for **3,3-dimethylglutaric anhydride**.

Applications in Research and Drug Development

3,3-Dimethylglutaric anhydride is a valuable reagent in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its anhydride functionality allows for the introduction of the 3,3-dimethylglutaroyl moiety into various scaffolds.


Reagent in Chemical Synthesis

One notable application is its use as a reagent for the synthesis of derivatives of piscidinol A, which have been investigated for their ability to inhibit HIV-1 protease.^[4] The anhydride reacts with nucleophilic groups on a target molecule to form an ester or amide linkage, thereby modifying its structure and properties.

Role as a Linker in Drug Conjugates

The dicarboxylic acid derived from **3,3-dimethylglutaric anhydride** can be utilized as a linker in the construction of drug conjugates. In this context, one carboxylic acid group can be attached to a targeting moiety (e.g., a peptide or antibody), while the other is conjugated to a cytotoxic drug. The gem-dimethyl group can provide steric hindrance that may influence the stability and release characteristics of the conjugate.

The logical relationship of its use in creating a functionalized molecule is depicted below.

[Click to download full resolution via product page](#)

Functionalization using **3,3-dimethylglutaric anhydride**.

Safety and Handling

3,3-Dimethylglutaric anhydride is classified as an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.^[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. As it is moisture-sensitive, it should be stored in a tightly sealed container under an inert atmosphere.

Conclusion

3,3-Dimethylglutaric anhydride is a valuable and versatile chemical intermediate with applications in various areas of organic synthesis, including the development of potential therapeutic agents. Its well-defined chemical properties and reactivity make it a useful tool for researchers and scientists. The experimental protocols provided in this guide offer a basis for its synthesis, and the compiled data serves as a quick reference for its characterization and safe handling. As research in drug discovery and materials science continues to evolve, the utility of such fundamental building blocks remains of critical importance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. prepchem.com [prepchem.com]
- 2. 3,3-Dimethylglutaric anhydride | C7H10O3 | CID 77813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-METHYLGUTARIC ANHYDRIDE(4166-53-4) 1H NMR spectrum [chemicalbook.com]
- 4. 3,3-DIMETHYLGUTARIC ANHYDRIDE | 4160-82-1 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3,3-Dimethylglutaric Anhydride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b146770#3-3-dimethylglutaric-anhydride-chemical-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com